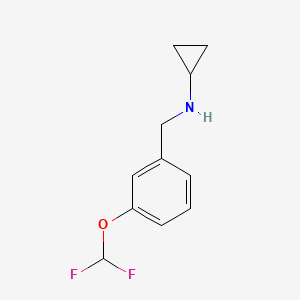
环丙基-(3-二氟甲氧基苄基)-胺
描述
Cyclopropyl-(3-difluoromethoxybenzyl)-amine is an organic compound characterized by the presence of a cyclopropyl group, a difluoromethoxybenzyl moiety, and an amine functional group
科学研究应用
Cyclopropyl-(3-difluoromethoxybenzyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials.
Chemical Biology: It serves as a building block in the synthesis of biologically active molecules
作用机制
Target of Action
It is known that the compound has a benzene ring, which allows for resonance stabilization of benzylic carbocations . This suggests that the compound may interact with targets that have affinity for benzylic structures.
Mode of Action
It is known that the compound contains a difluoromethoxy group, which may influence its interaction with its targets
Biochemical Pathways
The presence of a benzene ring and a difluoromethoxy group suggests that the compound may be involved in pathways related to aromatic compounds and fluorinated compounds .
Pharmacokinetics
The compound’s predicted boiling point and density suggest that it may have certain bioavailability characteristics .
Action Environment
The compound’s predicted boiling point and density suggest that it may be influenced by temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-difluoromethoxybenzyl)-amine typically involves the following steps:
Preparation of 3-difluoromethoxybenzaldehyde: This intermediate is synthesized from 3,4-dihydroxybenzaldehyde through a series of reactions, including methylation and fluorination.
Formation of Cyclopropyl-(3-difluoromethoxybenzyl)-amine: The 3-difluoromethoxybenzaldehyde is then reacted with bromomethylcyclopropane under suitable conditions to form the desired compound.
Industrial Production Methods
The industrial production of Cyclopropyl-(3-difluoromethoxybenzyl)-amine involves scaling up the laboratory synthesis methods. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
Cyclopropyl-(3-difluoromethoxybenzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- Cyclopropyl-(3-trifluoromethoxybenzyl)-amine
- Cyclopropyl-(3-methoxybenzyl)-amine
- Cyclopropyl-(3-chloromethoxybenzyl)-amine
Uniqueness
Cyclopropyl-(3-difluoromethoxybenzyl)-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific reactivity and stability are required .
属性
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-8(6-10)7-14-9-4-5-9/h1-3,6,9,11,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLZLNYXYPRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



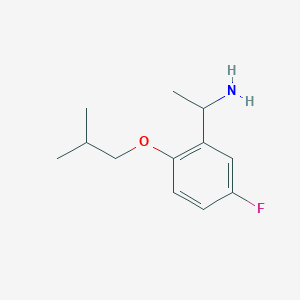
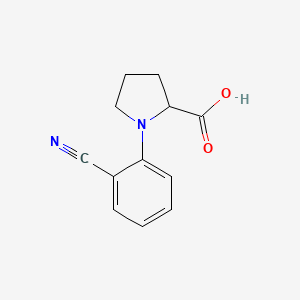
![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)
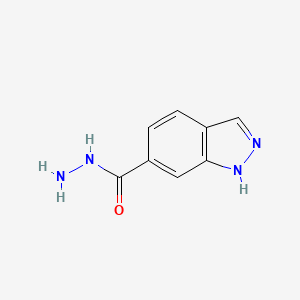
![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)
![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)
![1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B1386135.png)
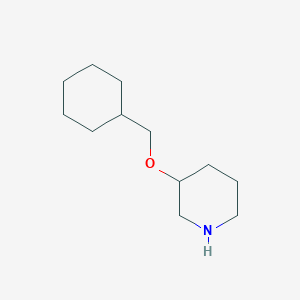
![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)

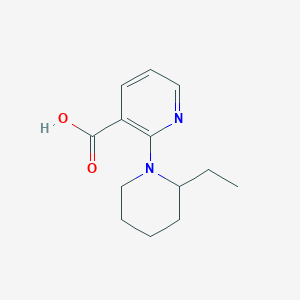
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
